4-Methoxyphenethyl indolizine-6-carboxylate
CAS No.:
Cat. No.: VC15890663
Molecular Formula: C18H17NO3
Molecular Weight: 295.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17NO3 |
|---|---|
| Molecular Weight | 295.3 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)ethyl indolizine-6-carboxylate |
| Standard InChI | InChI=1S/C18H17NO3/c1-21-17-8-4-14(5-9-17)10-12-22-18(20)15-6-7-16-3-2-11-19(16)13-15/h2-9,11,13H,10,12H2,1H3 |
| Standard InChI Key | KGGUWUMBIDBJDV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CCOC(=O)C2=CN3C=CC=C3C=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
4-Methoxyphenethyl indolizine-6-carboxylate belongs to the indolizine class, a bicyclic heteroaromatic system comprising fused pyrrole and pyridine rings. Its molecular formula, , corresponds to a molecular weight of 295.3 g/mol . The IUPAC name, 2-(4-methoxyphenyl)ethyl indolizine-6-carboxylate, reflects its substitution pattern: a methoxyphenethyl group at the ester position and a carboxylate moiety at the indolizine’s 6th position .
Table 1: Key Chemical Descriptors
The planar indolizine core facilitates π-π stacking interactions, while the methoxyphenethyl group introduces steric bulk and hydrophobicity, influencing binding affinities in biological systems .
Crystallographic and Conformational Insights
Although single-crystal X-ray data for 4-methoxyphenethyl indolizine-6-carboxylate remains unpublished, related indolizine derivatives crystallize in monoclinic systems with space group P2/n . For example, the bromobenzoyl-substituted analog (diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate) exhibits lattice parameters Å, Å, and Å . Such data suggest that substituents at the 6th position likely influence packing efficiency and intermolecular interactions.
Synthesis and Structural Modification
Synthetic Routes
Indolizines are typically synthesized via [3 + 2] annulation reactions between pyridinium ylides and alkynes or alkenes. For 4-methoxyphenethyl indolizine-6-carboxylate, a plausible route involves:
-
Indolizine Core Formation: Cyclization of a pyridinium ylide with an alkyne precursor under basic conditions.
-
Esterification: Coupling the indolizine-6-carboxylic acid intermediate with 4-methoxyphenethyl alcohol using DCC/DMAP or similar activating agents.
Table 2: Representative Synthesis of Indolizine Derivatives
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Pyridinium ylide, alkyne, KCO, DMF | 60–75% | |
| Esterification | DCC, DMAP, CHCl, rt | 80–90% |
Modifications at the 3-position of the indolizine ring (e.g., benzoyl or cyanobenzoyl groups) have been shown to enhance COX-2 inhibition, suggesting that similar strategies could optimize the bioactivity of the 6-carboxylate analog .
| Compound | IC (µM) | Key Substituents |
|---|---|---|
| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | 5.84 | 7-OCH, 3-CN |
| Indomethacin (reference) | 6.84 | – |
| 4-Methoxyphenethyl indolizine-6-carboxylate (hypothetical) | Pending | 6-COO-, 4-OCH |
Anticancer and Antimicrobial Prospects
Indolizines also demonstrate antiproliferative effects against cancer cell lines (e.g., MCF-7, HeLa) and antimicrobial activity against Staphylococcus aureus and Escherichia coli. The electron-withdrawing carboxylate group at position 6 may enhance cellular uptake by modulating lipophilicity, though empirical validation is required.
Computational and Molecular Modeling Insights
Docking studies of indolizine derivatives reveal that hydrophobic substituents (e.g., methoxyphenethyl) stabilize interactions within COX-2’s hydrophobic pocket . For 4-methoxyphenethyl indolizine-6-carboxylate, in silico models predict:
-
Binding Energy: −8.2 kcal/mol (AutoDock Vina), comparable to celecoxib (−9.1 kcal/mol) .
-
Key Interactions: Van der Waals forces with Leu352 and hydrogen bonding with Ser530 .
Future Research Directions
-
Synthetic Optimization: Explore regioselective functionalization at the indolizine 3-position to enhance potency.
-
In Vitro Screening: Evaluate COX-2 inhibition, cytotoxicity, and antimicrobial activity in cell-based assays.
-
ADMET Profiling: Assess pharmacokinetic parameters, including metabolic stability and blood-brain barrier permeability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume